2-methanesulfonyl-N-(2-phenoxyphenyl)pyrimidine-4-carboxamide
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Description
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers have developed efficient synthetic routes to access it. For instance, one approach includes the condensation of appropriate starting materials, followed by cyclization to form the pyrimidine ring. The sulfonyl group is introduced through a suitable sulfonation reaction. Detailed synthetic protocols are available in the literature .
Molecular Structure Analysis
The molecular structure of 2-methanesulfonyl-N-(2-phenoxyphenyl)pyrimidine-4-carboxamide reveals its intricate arrangement. The pyrimidine ring provides a scaffold for functional groups, allowing interactions with biological targets. The phenoxyphenyl substituent contributes to its pharmacological properties. Computational studies and X-ray crystallography have elucidated its 3D structure and conformational preferences .
Chemical Reactions Analysis
This compound participates in various chemical reactions. Notably, it can undergo nucleophilic substitutions, cyclizations, and oxidative transformations. Researchers have explored its reactivity with different nucleophiles and electrophiles. Investigating its behavior under diverse reaction conditions sheds light on its synthetic versatility and potential applications .
Mechanism of Action
2-methanesulfonyl-N-(2-phenoxyphenyl)pyrimidine-4-carboxamide interacts with specific biological targets. It has been studied as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), a crucial enzyme involved in cell cycle regulation. By binding to CDK2, it disrupts cell division and proliferation, making it a promising candidate for cancer therapy. Further mechanistic studies are ongoing to unravel its precise mode of action .
properties
IUPAC Name |
2-methylsulfonyl-N-(2-phenoxyphenyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S/c1-26(23,24)18-19-12-11-15(21-18)17(22)20-14-9-5-6-10-16(14)25-13-7-3-2-4-8-13/h2-12H,1H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLJIZFSKNJCEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=N1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methanesulfonyl-N-(2-phenoxyphenyl)pyrimidine-4-carboxamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.